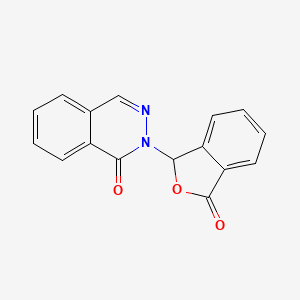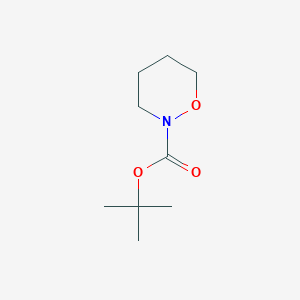![molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5](/img/structure/B3023550.png)
pyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound contributes to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (PP) has been identified as a strategic compound for various applications due to its interaction with multiple targets. It has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a vital role in cell cycle regulation and is a promising target for anti-cancer drugs . PP derivatives have also been identified as inhibitors of Bruton’s Tyrosine Kinase (BTK) , a key component of B-cell receptor signaling pathways, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Mode of Action
PP interacts with its targets, leading to changes in their function. For instance, PP derivatives have been found to inhibit CDK2, disrupting the cell cycle and potentially leading to cell death . Similarly, PP derivatives have been shown to inhibit BTK, disrupting B-cell receptor signaling pathways and potentially leading to the death of B cells .
Biochemical Pathways
PP affects several biochemical pathways through its interaction with its targets. By inhibiting CDK2, it disrupts the cell cycle, potentially leading to cell death . By inhibiting BTK, it disrupts B-cell receptor signaling pathways, potentially leading to the death of B cells .
Pharmacokinetics
In silico studies suggest that pp derivatives have suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 and BTK by PP derivatives can lead to cell death, making these compounds potential anti-cancer agents . For instance, PP derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of PP can be influenced by various environmental factors. For instance, the presence of electron-donating groups at position 7 on the fused ring of PP improves both the absorption and emission behaviors of the compound, making it a strategic compound for optical applications . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine ring. For instance, the use of acetic acid as a solvent leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. Additionally, the use of copper-catalyzed reactions has been explored to facilitate the formation of pyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve the use of solvents like acetic acid, trifluoroacetic acid, and ethanol .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrazolo[1,5-a]pyrimidine derivatives, and various substituted pyrazolo[1,5-a]pyrimidines. These products exhibit enhanced biological activities and are of interest for further research and development .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits significant antibacterial, antifungal, and antitumor activities, making it a potential candidate for drug development.
Medicine: this compound derivatives have been investigated as potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine system, exhibiting potent anticancer activity.
Uniqueness
Its ability to undergo various chemical reactions and form derivatives with enhanced properties makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFDJQUUGMUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973014, DTXSID501297017 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-79-9, 29274-23-5 | |
| Record name | 57489-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)




![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)





![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
